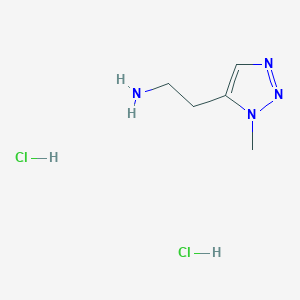![molecular formula C13H13NS B2460236 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol CAS No. 917747-88-7](/img/structure/B2460236.png)
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is not fully understood. However, some studies suggest that it may act by inhibiting enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. It may also act by inhibiting bacterial growth and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in various fields. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol. One direction is to further investigate its mechanism of action and potential applications in medicinal chemistry, material science, and organic synthesis. Another direction is to explore its potential use as a drug delivery system or in the development of new materials with specific properties.
Conclusion
In conclusion, 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound that has been studied for its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. However, its mechanism of action is not fully understood, which may limit its potential applications. Further research is needed to explore its potential applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Synthèse
The synthesis of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol involves the reaction of 3-methyl-2-nitrobenzoic acid with thioacetamide in the presence of a catalyst. The resulting product is then reduced using sodium dithionite to yield 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol.
Applications De Recherche Scientifique
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been explored for its potential use as a corrosion inhibitor. In organic synthesis, it has been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
3-methyl-1,6,7,8-tetrahydrocyclopenta[g]quinoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)14-13(8)15/h5-7H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNTFLRIHDZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(CCC3)C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2460153.png)
![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)


![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)
![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)

![N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2460165.png)

![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)